霉酚酸酰葡萄糖醛酸酯

描述

Mycophenolic acid acyl glucuronide (MPAG) is a metabolite of mycophenolic acid (MPA), a drug used to treat autoimmune diseases such as Crohn’s disease and rheumatoid arthritis. MPAG is produced by the liver in response to MPA, and is thought to play an important role in the pharmacokinetics and pharmacodynamics of MPA. MPAG is also a useful biomarker for the study of MPA metabolism and pharmacokinetics.

科学研究应用

药物毒性和副作用:霉酚酸的酰葡萄糖醛酸酯可能诱导促炎细胞因子的释放,可能导致药物毒性和胃肠道紊乱 (Wieland 等人,2000)。此外,霉酚酸酰葡萄糖醛酸酯靶向肝脏和结肠中的必需蛋白质,可能导致治疗期间的器官毒性和药物副作用 (Shipkova 等人,2004)。

治疗药物监测:UPLC-MS/MS 和 U-HPLC-MS/MS 等检测方法的发展,使霉酚酸及其葡萄糖醛酸共轭物在人血浆中的准确定量成为可能,有助于对造血干细胞移植后患者和其他医疗场景中的治疗药物监测和剂量调整 (Zhang 等人,2016), (Klepacki 等人,2012)。

合成和反应性:已经开发出霉酚酸酰葡萄糖醛酸酯的制备酶促合成方法,这对于药理学和毒理学研究至关重要 (Kittelmann 等人,2003)。此外,还提出了霉酚酸代谢物的便捷合成方法,使其与天然获得的材料相比,对靶蛋白的反应性得到改善 (Jones 等人,2009)。

药代动力学和药物相互作用:研究已经探讨了霉酚酸酰葡萄糖醛酸酯的药代动力学、它与利福平等其他药物的相互作用,以及它对肾移植受者的影响 (Naesens 等人,2006)。基因多态性也会影响霉酚酸及其葡萄糖醛酸代谢物的代谢 (Bernard 等人,2006)。

替代治疗应用:霉酚酸的代谢物 AcMPAG 已被注意到其潜在的免疫抑制和促炎作用,因此成为药理学研究的工具。特别注意了它对微管蛋白聚合的影响,表明潜在的 IMPDH 独立的抗增殖作用 (Feichtiger 等人,2010)。

作用机制

Target of Action

Mycophenolic acid acyl glucuronide (AcMPAG) is a metabolite of Mycophenolic acid (MPA), a potent immunosuppressant agent . The primary target of MPA and its metabolites is the enzyme inosine monophosphate dehydrogenase (IMPDH) . IMPDH plays a crucial role in the de novo pathway of guanosine nucleotide biosynthesis, which is essential for the proliferation of T- and B-lymphocytes .

Mode of Action

MPA, and by extension AcMPAG, acts as a selective, noncompetitive, and reversible inhibitor of IMPDH . It blocks the conversion of inosine-5-phosphate and xanthine-5-phosphate to guanosine-5-phosphate . By inhibiting IMPDH, MPA interferes with the de novo pathway of guanosine nucleotide biosynthesis, leading to a decrease in the proliferation of T- and B-lymphocytes .

Biochemical Pathways

The inhibition of IMPDH disrupts the de novo pathway of guanosine nucleotide biosynthesis, which is a critical pathway for DNA and RNA synthesis in lymphocytes . This disruption leads to a decrease in lymphocyte proliferation, thereby exerting an immunosuppressive effect .

Pharmacokinetics

MPA is metabolized primarily by glucuronidation in the liver to form MPA glucuronide (MPAG) and AcMPAG . These metabolites are primarily produced by UDP-glucuronosyltransferases UGT1A9 and 2B7 . The majority of MPA metabolites are eliminated via the urine, with partial elimination also occurring in the bile mediated by multidrug resistance-associated protein 2 (MRP2), followed by enterohepatic recirculation . The pharmacokinetics of MPA exhibit a large inter- and intra-individual variability .

Result of Action

The result of the action of MPA and its metabolites is a decrease in the proliferation of T- and B-lymphocytes . This leads to a reduction in the immune response, making MPA and its metabolites effective in preventing organ transplant rejections .

Action Environment

The action of MPA and its metabolites can be influenced by various environmental factors. For instance, decreased creatinine clearance can increase the MPAG concentration, followed by an increased MPA concentration, thereby decreasing IMPDH activity . Additionally, conditions like diarrhea can decrease the enterohepatic circulation of MPAG, consequently reducing MPA concentration . Therefore, dosage adjustment based on plasma MPA concentration may be required, especially for patients with renal dysfunction and/or diarrhea .

安全和危害

未来方向

生化分析

Biochemical Properties

Mycophenolic acid acyl glucuronide interacts with transport systems responsible for the excretion of organic anions in the basolateral membrane of the human kidney . It also interacts with renal organic anion transporters hOAT1 and hOAT3, potentially interfering with the renal secretion of antiviral drugs, cortisol, and other organic anions .

Cellular Effects

Mycophenolic acid acyl glucuronide has been found to possess pharmacologic and potentially proinflammatory activity in vitro . It has been suggested that it may interfere with the renal secretion of antiviral drugs, cortisol, and other organic anions .

Molecular Mechanism

Mycophenolic acid acyl glucuronide’s mechanism of action involves the selective inhibition of T-lymphocyte proliferation at the S-phase . It also potently interacts with renal organic anion transporters hOAT1 and hOAT3 .

Temporal Effects in Laboratory Settings

Mycophenolic acid acyl glucuronide was found to undergo hydrolysis when samples were stored up to 24 hours at room temperature or up to 30 days at 4°C or -20°C. Acidified samples (pH 2.5) were stable up to 30 days at -20°C .

Metabolic Pathways

Mycophenolic acid acyl glucuronide is primarily produced by UGT1A9 and 2B7 . It is a part of the glucuronidation pathway, a major metabolic pathway mediated by intestinal and liver UDP glucuronosyl transferases (UGTs) .

Transport and Distribution

Mycophenolic acid acyl glucuronide interacts with transport systems responsible for the excretion of organic anions in the basolateral membrane of the human kidney . It also interacts with renal organic anion transporters hOAT1 and hOAT3 .

Subcellular Localization

Mycophenolic acid acyl glucuronide esterase, which catalyzes the deglucuronidation of mycophenolic acid acyl glucuronide, is localized in the mitochondrion .

属性

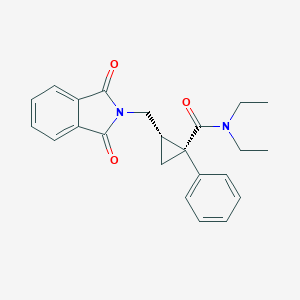

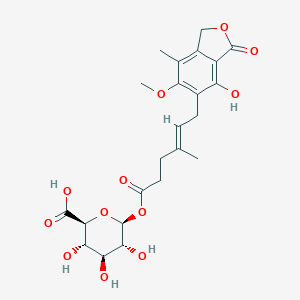

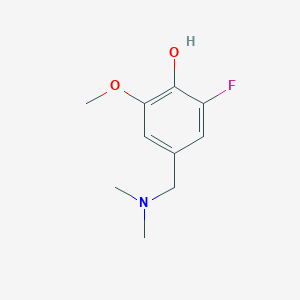

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoyl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O12/c1-9(4-6-11-15(25)14-12(8-33-22(14)31)10(2)19(11)32-3)5-7-13(24)34-23-18(28)16(26)17(27)20(35-23)21(29)30/h4,16-18,20,23,25-28H,5-8H2,1-3H3,(H,29,30)/b9-4+/t16-,17-,18+,20-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMSTEZXAMABFF-UEARNRKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501343826 | |

| Record name | Mycophenolic acid O-acyl-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501343826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99043-04-6 | |

| Record name | Mycophenolic acid acyl glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099043046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MYCOPHENOLIC ACID ACYL GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B96732OXNA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylfuro[2,3-d]pyrimidin-2-one](/img/structure/B23123.png)

![Bis[tert-butyl(dimethyl)silyl] sebacate](/img/structure/B23141.png)